molecular formula C22H24N4O B5535526 N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5535526
M. Wt: 360.5 g/mol
InChI Key: ZOHXQZUDDGXNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-3-pyrrolidinyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide is 360.19501140 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization Reactions and Derivative Synthesis

Research has demonstrated the potential of pyrazole-3-carboxamide derivatives in experimental and theoretical studies, highlighting their significance in the synthesis of new compounds. For instance, the functionalization reactions of pyrazole derivatives have been explored, yielding products with varied structural features and potential applications in material science and drug discovery (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide and carboxylate derivatives underlines the versatility of these compounds in chemical synthesis (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Molecular Interaction Studies

Pyrazole-3-carboxamide derivatives have been used to study molecular interactions with biological targets, offering insights into the development of selective antagonists for receptors such as the CB1 cannabinoid receptor. This research aids in understanding the binding mechanisms of these compounds, which is crucial for the design of more effective therapeutic agents (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).

Inhibition Studies

N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been investigated for their role as inhibitors of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1), highlighting their potential in therapeutic applications and drug development (M. Allan, S. Manku, Eric Therrien, et al., 2009).

Antifungal Activity

The synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and their evaluation against phytopathogenic fungi showcase the application of these compounds in agricultural science, offering a route to developing new antifungal agents (Zhi-bing Wu, D. Hu, Jiqing Kuang, et al., 2012).

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-16-7-9-18(10-8-16)20-13-21(25-24-20)22(27)23-19-11-12-26(15-19)14-17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHXQZUDDGXNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.